2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one
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Overview
Description
2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a heterocyclic compound that features a bromopyridine moiety attached to a dihydrobenzo[d]thiazol-4(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the reaction of 5-bromopyridine-3-boronic acid with a suitable thiazole precursor under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventether or THF; temperature0°C to room temperature.
Substitution: Grignard reagents, organolithium compounds; solventether or THF; temperature-78°C to room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions and hydrogen bonding with target proteins, while the thiazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromopyridin-3-ol: A related compound with a hydroxyl group instead of the thiazole ring.
4-(5-bromopyridin-3-yl)morpholine: Contains a morpholine ring instead of the thiazole ring.
5-bromo-2-iodopyridin-3-ol: Features an additional iodine atom on the pyridine ring.
Uniqueness
2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one is unique due to its combination of a bromopyridine moiety with a dihydrobenzo[d]thiazol-4(5H)-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9BrN2OS |
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Molecular Weight |
309.18 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-6,7-dihydro-5H-1,3-benzothiazol-4-one |
InChI |
InChI=1S/C12H9BrN2OS/c13-8-4-7(5-14-6-8)12-15-11-9(16)2-1-3-10(11)17-12/h4-6H,1-3H2 |
InChI Key |
SGINARWIFMSZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(S2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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